(4S)-4-(hydroxymethyl)piperidin-2-one
Description
(4S)-4-(Hydroxymethyl)piperidin-2-one is a chiral piperidinone derivative characterized by a hydroxymethyl substituent at the 4-position of the six-membered lactam ring. Its molecular formula is C₆H₁₁NO₂, with a molecular weight of 129.16 g/mol (calculated from ). The compound is identified by CAS number 1051316-41-6 and is also referred to as (S)-4-Hydroxypiperidin-2-one or (S)-4-Hydroxy-2-piperidinone . The stereochemistry at the 4-position (S-configuration) confers unique physicochemical and biological properties, distinguishing it from its enantiomer, (R)-4-hydroxypiperidin-2-one.
The hydroxymethyl group enhances water solubility compared to non-polar analogs, making it advantageous for pharmacokinetic optimization.
Properties
IUPAC Name |
(4S)-4-(hydroxymethyl)piperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c8-4-5-1-2-7-6(9)3-5/h5,8H,1-4H2,(H,7,9)/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSWKQMYYTZZMS-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)CC1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC(=O)C[C@H]1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers: (4S) vs. (4R) Enantiomers
The enantiomeric pair (4S)-4-(hydroxymethyl)piperidin-2-one and (4R)-4-(hydroxymethyl)piperidin-2-one (CAS: 476014-76-3) exhibit distinct stereochemical properties. Studies on chirality-polarity parameters (e.g., Rogers’s η and Flack’s x) suggest that the S-enantiomer may display different crystallographic behavior and biological interactions compared to the R-form . For example:
- Solubility : The S-enantiomer may exhibit higher aqueous solubility due to favorable hydrogen-bonding interactions.
- Biological Activity : Enantioselective binding to enzymes or receptors could lead to divergent pharmacological profiles.
Substituent Variations in Piperidinone Derivatives
Table 1: Comparison of Key Piperidinone Derivatives
- Functional Group Impact: Hydroxymethyl vs. Hydroxymethyl vs. Alkyl (Methyl/Ethyl): Alkyl-substituted derivatives (e.g., 1-methylpiperidin-4-yl) are more lipophilic, favoring blood-brain barrier penetration, whereas the hydroxymethyl group improves solubility for intravenous formulations .
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